

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylurea

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethylurea**
Cat. No.: **B042620**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylurea (CAS No. 625-52-5) is a simple urea derivative with significant applications in organic synthesis and as a plant growth regulator. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a summary of its known chemical reactivity and biological activity. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes detailed diagrams generated using Graphviz to illustrate key processes, including its synthesis and its inhibitory effect on the gibberellin biosynthesis pathway in plants.

Physical Properties

Ethylurea is a white to beige crystalline solid at room temperature.[1][2] It is known to be soluble in water and other polar organic solvents like ethanol and methanol.[3][4] A summary of its key physical properties is presented in Table 1.

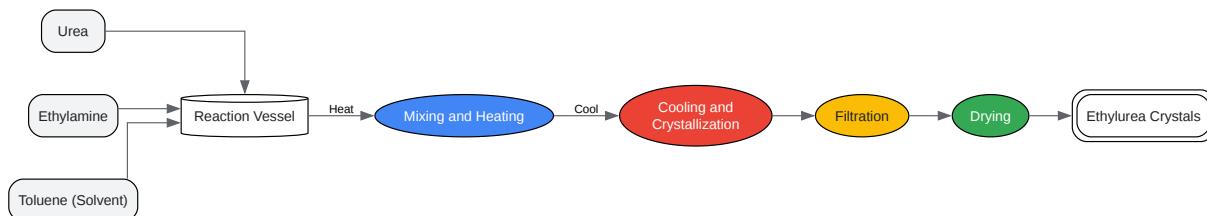
Table 1: Physical Properties of **Ethylurea**

Property	Value	References
Appearance	White to beige crystalline solid	[1] [2]
Molecular Formula	C ₃ H ₈ N ₂ O	[1] [2]
Molecular Weight	88.11 g/mol	[1] [2] [5]
Melting Point	87-90 °C	[1] [6]
92.5 °C	[2]	
94.55 °C	[7]	
90-95 °C	[8]	
Boiling Point	163.08 °C (rough estimate)	[1]
136.3 °C at 760 mmHg	[2]	
258 °C	[7]	
Density	1.213 g/cm ³ (18 °C)	[7]
1.005 g/cm ³	[2]	
Solubility in Water	Soluble	[1] [3]
0.1 g/mL	[1] [2]	
100 mg/mL	[4]	
Solubility in other solvents	Soluble in ethanol and acetone	[3]
Soluble in methanol (25 mg/mL)	[4]	
Vapor Pressure	0.07 mmHg (95 °C)	[7]
Flash Point	93 °C	[1] [2]
> 93 °C	[8]	

Chemical Properties

Ethylurea's chemical structure consists of an ethyl group and an amino group attached to a carbonyl functional group. This structure allows it to act as a versatile building block in organic synthesis. Its key chemical properties are summarized in Table 2.

Table 2: Chemical Properties and Identifiers of **Ethylurea**

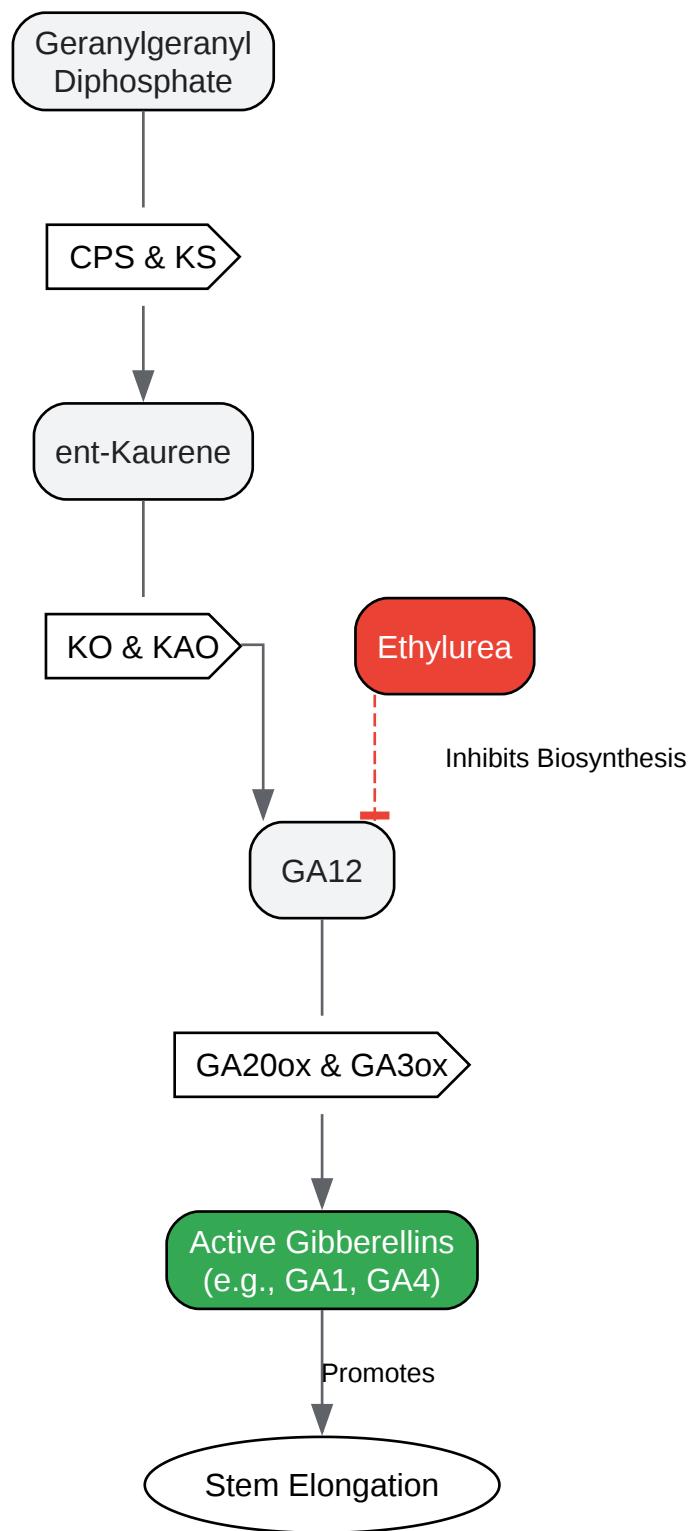

Property	Value	References
IUPAC Name	Ethylurea	[5]
CAS Number	625-52-5	[1] [2]
Canonical SMILES	CCNC(=O)N	
InChI Key	RYECOJGRJDOGPP- UHFFFAOYSA-N	
pKa	14.39 ± 0.46 (Predicted)	[1]
XLogP3	-0.7	[2] [5]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	1	[2]
Rotatable Bond Count	1	[2]

Reactivity and Stability

Ethylurea is stable under normal temperatures and pressures. It is incompatible with strong oxidizing agents.[\[4\]](#) When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[\[7\]](#)

Synthesis

A common method for the synthesis of **ethylurea** involves the reaction of urea with ethylamine in a suitable solvent such as toluene. The reaction mixture is heated, and upon cooling, **ethylurea** crystallizes out.



[Click to download full resolution via product page](#)

Figure 1: Synthesis of **Ethylurea** Workflow.

Biological Activity: Inhibition of Gibberellin Biosynthesis

Ethylurea is utilized in agriculture as a plant growth regulator. Its primary mechanism of action is the inhibition of gibberellin biosynthesis. Gibberellins are plant hormones that are crucial for processes such as stem elongation. By inhibiting their production, **ethylurea** can control plant height and encourage more compact growth. The specific enzymes in the gibberellin biosynthesis pathway that are inhibited by **ethylurea** are not well-documented in the readily available literature. However, the overall effect is a reduction in the production of active gibberellins.

[Click to download full resolution via product page](#)

Figure 2: Inhibition of Gibberellin Biosynthesis by **Ethylurea**.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of **ethylurea**. These are standard laboratory procedures that can be readily adapted.

Determination of Melting Point

Objective: To determine the melting range of a solid sample of **ethylurea**.

Materials:

- **Ethylurea** sample
- Capillary tubes
- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Mortar and pestle (if sample is not a fine powder)
- Spatula

Procedure:

- Sample Preparation: Ensure the **ethylurea** sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of **ethylurea** into the closed end.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.
- Accurate Determination: Use a fresh sample and heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

- Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).
- Reporting: Report the melting point as a range of these two temperatures.

Determination of Aqueous Solubility

Objective: To determine the solubility of **ethylurea** in water at a specific temperature.

Materials:

- **Ethylurea**

- Distilled or deionized water
- Thermostatically controlled water bath or shaker
- Analytical balance
- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters)
- A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

- Preparation of Saturated Solution: Add an excess amount of **ethylurea** to a known volume of water in a sealed container.
- Equilibration: Place the container in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle.
- Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette, ensuring no solid particles are transferred.

- Filtration: Filter the collected sample through a syringe filter to remove any remaining microscopic particles.
- Quantification: Dilute the filtered saturated solution to a suitable concentration and analyze it using a pre-calibrated analytical method to determine the concentration of **ethylurea**.
- Calculation: Calculate the solubility in units such as g/L or mol/L.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of **ethylurea**.

Materials:

- **Ethylurea**
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- pH meter with a combination electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

Procedure:

- Sample Preparation: Accurately weigh a sample of **ethylurea** and dissolve it in a known volume of deionized water.
- pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- Titration Setup: Place the **ethylurea** solution in a beaker with a magnetic stir bar and immerse the pH electrode.

- Titration: Titrate the solution with the standardized strong acid or base, adding the titrant in small, known increments.
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Conclusion

This technical guide provides a consolidated resource for the physical and chemical properties of **ethylurea**. The tabulated data, detailed experimental protocols, and visual representations of its synthesis and biological activity are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. The information presented herein is based on a comprehensive review of available scientific literature and chemical databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Plant Growth Regulators | Cornell Turfgrass Program [turf.cals.cornell.edu]
- 2. Plant growth regulators | ontario.ca [ontario.ca]
- 3. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 4. Regulation of Gibberellin 20-Oxidase and Gibberellin 3 β -Hydroxylase Transcript Accumulation during De-Etiolation of Pea Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions of Gibberellins with Phytohormones and Their Role in Stress Responses | MDPI [mdpi.com]
- 6. Distinct and overlapping roles of two gibberellin 3-oxidases in *Arabidopsis* development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gibberellin 3-oxidase Gene Expression Patterns Influence Gibberellin Biosynthesis, Growth, and Development in Pea - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Ethylurea]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042620#physical-and-chemical-properties-of-ethylurea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com